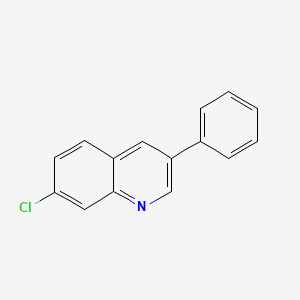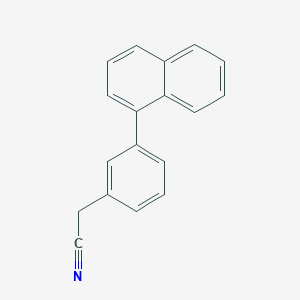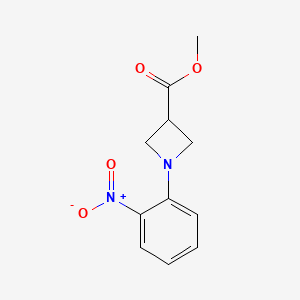
2-(Trimethylsilyl)ethyl cyclohexylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trimethylsilyl)ethyl cyclohexylcarbamate is an organosilicon compound that features a trimethylsilyl group attached to an ethyl chain, which is further bonded to a cyclohexylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Trimethylsilyl)ethyl cyclohexylcarbamate can be synthesized through a multi-step process starting from 2-(trimethylsilyl)ethanol. The general synthetic route involves the following steps:
Formation of 2-(Trimethylsilyl)ethyl chloroformate: This intermediate is prepared by reacting 2-(trimethylsilyl)ethanol with phosgene or a similar chlorinating agent under controlled conditions.
Reaction with Cyclohexylamine: The 2-(trimethylsilyl)ethyl chloroformate is then reacted with cyclohexylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)ethyl cyclohexylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, the presence of the carbamate group suggests potential reactivity under oxidative or reductive conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, alcohols, and thiols can react with the trimethylsilyl group.
Acids and Bases: Hydrolysis reactions typically require acidic or basic conditions.
Oxidizing and Reducing Agents: Potential oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include lithium aluminum hydride.
Major Products Formed
Hydrolysis: Cyclohexylcarbamic acid and 2-(trimethylsilyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Trimethylsilyl)ethyl cyclohexylcarbamate has several applications in scientific research:
Organic Synthesis: It serves as a protecting group for amines and alcohols, facilitating the synthesis of complex organic molecules.
Pharmaceuticals: The compound’s derivatives may exhibit biological activity and are investigated for potential therapeutic applications.
Materials Science: It is used in the development of novel materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)ethyl cyclohexylcarbamate involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group provides steric protection, while the carbamate moiety can participate in hydrogen bonding and other interactions. These properties make the compound useful in modifying the reactivity and stability of target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate: Used in esterification reactions and as a protecting group.
2-(Trimethylsilyl)ethanol: A precursor in the synthesis of various organosilicon compounds.
Uniqueness
2-(Trimethylsilyl)ethyl cyclohexylcarbamate is unique due to its combination of a trimethylsilyl group and a cyclohexylcarbamate moiety, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring selective protection and modification of functional groups .
Properties
CAS No. |
84906-66-1 |
|---|---|
Molecular Formula |
C12H25NO2Si |
Molecular Weight |
243.42 g/mol |
IUPAC Name |
2-trimethylsilylethyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C12H25NO2Si/c1-16(2,3)10-9-15-12(14)13-11-7-5-4-6-8-11/h11H,4-10H2,1-3H3,(H,13,14) |
InChI Key |
PGXNNBVBPXINTR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B11872595.png)


![tert-Butyl 6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B11872608.png)

![1,2-Dihydrobenzo[g]quinoline-3,4,5,10-tetraone](/img/structure/B11872612.png)




![tert-Butyl (1R,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B11872649.png)
